Propargyl-PEG6-t-butyl ester

Beschreibung

Significance of Poly(ethylene glycol) (PEG) in Molecular Design and Bioconjugation

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units. chempep.com Its unique properties have made it a cornerstone in the design of therapeutic molecules and bioconjugates. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically alter the physicochemical properties of the parent molecule. nih.goveuropeanpharmaceuticalreview.com

Key advantages of incorporating PEG into molecular design include:

Increased Solubility: PEG is highly soluble in aqueous and organic solvents, which can enhance the solubility of hydrophobic drugs or biomolecules. chempep.comeuropeanpharmaceuticalreview.com

Reduced Immunogenicity: The flexible PEG chain can create a protective hydrophilic shield around a therapeutic molecule, masking it from the immune system and reducing the likelihood of an immune response. biosyn.comeuropeanpharmaceuticalreview.com

Prolonged Circulation Time: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer circulation half-life in the body. europeanpharmaceuticalreview.com

Biocompatibility: PEG is generally considered non-toxic and is approved for use in various biomedical applications. chempep.comsigmaaldrich.com

The versatility of PEG allows for its use in various forms, including linear, branched, or multi-arm architectures, each offering distinct advantages for specific applications. sigmaaldrich.com

Role of Orthogonal Functional Groups in Complex Chemical Synthesis

In the context of complex chemical synthesis, "orthogonal" refers to a set of functional groups and their corresponding reactions that are mutually non-interfering. fiveable.mersc.org This means that one functional group can be selectively reacted in the presence of the others without causing unintended side reactions. fiveable.meorganic-chemistry.org This concept is crucial for the construction of complex molecular architectures, such as those required in drug development and bioconjugation.

The use of orthogonal protecting groups allows chemists to selectively unmask and react specific sites on a molecule in a controlled, stepwise manner. fiveable.mebham.ac.uk This strategy is fundamental to the synthesis of peptides, oligonucleotides, and other complex biomolecules where multiple reactive groups are present. fiveable.me Heterobifunctional linkers, by their very nature, employ the principles of orthogonality, possessing two distinct reactive ends that can be addressed independently. acs.org

Overview of Propargyl-PEG6-t-butyl Ester as a Versatile Building Block in Academic Disciplines

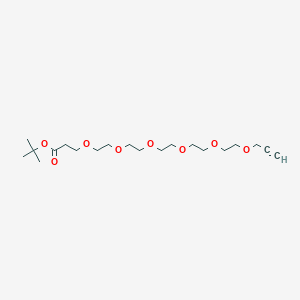

This compound is a prime example of a heterobifunctional PEGylated linker. broadpharm.com This molecule features a propargyl group (a terminal alkyne) at one end and a t-butyl ester protected carboxylic acid at the other, connected by a discrete six-unit polyethylene glycol chain. broadpharm.commedkoo.com

The key features of this compound are:

The Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medkoo.combroadpharm.com

The t-butyl Ester Group: This group serves as a protecting group for the carboxylic acid. The tert-butyl group can be selectively removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further conjugation, typically with amine-containing molecules. medkoo.com

The PEG6 Spacer: The six-unit PEG chain enhances the water solubility of the molecule and provides a flexible spacer between the two conjugated entities. medkoo.com

This combination of features makes this compound a highly versatile building block for creating well-defined molecular constructs.

Contextualization within Bioorthogonal Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. rsc.org A key characteristic of click reactions is their bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, involves the reaction between an alkyne (like the propargyl group of our subject molecule) and an azide to form a stable triazole linkage. medkoo.com this compound is designed to be a key player in this methodology. The propargyl group readily participates in CuAAC reactions, allowing for the efficient and specific attachment of azide-modified molecules. medkoo.combroadpharm.com This makes it an invaluable tool for applications such as targeted drug delivery, where a targeting ligand (e.g., an antibody or peptide) can be "clicked" onto a therapeutic agent via this linker. nih.gov

The table below summarizes the key chemical entities discussed in this article.

| Compound Name | Functional Group 1 | Functional Group 2 | Key Application |

| This compound | Propargyl | t-butyl ester | Heterobifunctional linker for bioconjugation |

| Propargyl group | Alkyne | - | Click chemistry reactions |

| tert-butyl ester | Ester | - | Protecting group for carboxylic acids |

| Poly(ethylene glycol) (PEG) | Hydroxyl | Hydroxyl | Enhancing solubility and biocompatibility |

The following table provides detailed chemical information for this compound.

| Property | Value |

| CAS Number | 1355197-95-3 medkoo.comaksci.com |

| Molecular Formula | C20H36O8 medkoo.comaksci.com |

| Molecular Weight | 404.5 g/mol medkoo.comaksci.com |

| Appearance | Not specified in search results |

| Purity | >95% or >98% depending on supplier medkoo.comaksci.com |

| Solubility | Soluble in aqueous media medkoo.com |

| Storage | Store long-term in a cool, dry place aksci.com |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWQLRBFWIUOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Propargyl-peg6-t-butyl Ester

Precursor Synthesis and Purification Approaches

The creation of high-quality precursors is the foundational step in the synthesis of the final product. This involves the precise mono-functionalization of a symmetrical oligo(ethylene glycol) chain.

A common strategy to generate the required propargylated precursor, Propargyl-PEG6-OH, involves the desymmetrization of hexa(ethylene glycol). This is typically achieved through a Williamson ether synthesis. In this reaction, hexa(ethylene glycol) is treated with a strong base, such as sodium hydride (NaH), to deprotonate one of the terminal hydroxyl groups, followed by the addition of propargyl bromide. This method allows for the introduction of the alkyne functionality.

One reported method details the synthesis of propargyl-PEG6-OH from hexa(ethylene glycol) using equimolar amounts of sodium hydride and propargyl bromide, achieving a yield of 54%. nih.gov To prevent the solidification of the starting materials at lower temperatures, the reaction involving longer PEG chains like PEG6 is often initiated at room temperature before being heated. nih.gov The synthesis of related α-hydroxyl-ω-propargyl PEG has also been accomplished starting from a PEG polymer already possessing a carboxylic acid group, which is then reacted with propargyl bromide. mdpi.com

The purification of these mono-propargylated derivatives often relies on their solubility characteristics. PEGs are soluble in various solvents like water and dichloromethane but are insoluble in diethyl ether and hexanes, a property that facilitates purification by precipitation. beilstein-journals.org

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. This group can be introduced at different stages of the synthesis. One pathway involves the conversion of the Propargyl-PEG6-OH precursor to a carboxylic acid (Propargyl-PEG6-COOH), which is then esterified.

Alternatively, a more direct route starts with a precursor that already contains the t-butyl ester, such as Hydroxy-PEG6-t-butyl ester. bocsci.com This intermediate can then be propargylated at the free hydroxyl group using methods similar to the Williamson ether synthesis described previously.

The synthesis of t-butyl esters from carboxylic acids can be achieved using various methods. A common laboratory procedure involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O). researchgate.net Another approach uses the reaction of the acid with tert-butanol in the presence of catalytic sulfuric acid and anhydrous magnesium sulfate. researchgate.net

Synthesis of Oligo(ethylene glycol) Mono-propargyl Derivatives

Optimized Reaction Conditions for Esterification and Propargylation

The efficiency and yield of the synthesis are highly dependent on the optimization of reaction parameters, including solvent choice, temperature, and catalyst selection.

The choice of solvent is critical for both propargylation and esterification steps. For the Williamson ether synthesis to produce propargyl ethers, tetrahydrofuran (THF) is a commonly used solvent. nih.gov The temperature profile for this reaction can range from 0°C for the initial deprotonation to room temperature and then elevated temperatures (e.g., 60-70°C) to drive the reaction to completion. nih.govmdpi.com

For esterification reactions, the solvent system can be designed to facilitate product formation. For instance, using an azeotropic system, such as with ethyl acetate, can help remove water and drive the equilibrium towards the ester product. aip.org Temperature control is also crucial; Fischer-Speier esterification reactions are often conducted at elevated temperatures, such as 70°C, to achieve high conversion rates. mdpi.com

The table below summarizes optimized conditions for related PEG esterification reactions, providing insights into potential protocols for Propargyl-PEG6-t-butyl ester synthesis.

| Reaction Type | Reactants | Catalyst | Solvent | Temperature | Key Findings | Reference |

| Enzymatic Esterification | Fatty Acids & PEG-400 | Pancreatic Lipase | Benzene/Hexane (2:3) | 25°C | Yields up to 80% were achieved. | researchgate.net |

| Azeotropic Esterification | Oleic Acid & PEG-400 | Sulfuric Acid | Ethyl Acetate | Reflux | 93.7% conversion at a 1:3 acid to PEG molar ratio. | aip.org |

| Fischer-Speier Esterification | Benzoic Acid & Methanol | Ionic Liquid | None | 70°C | High conversion achieved with specific ionic liquid catalysts. | mdpi.com |

| Transesterification | β-keto esters & Alcohols | Boric Acid | None | - | High yields with primary and secondary alcohols. | rsc.org |

The formation of the t-butyl ester is a sterically hindered reaction and requires an effective catalyst. While traditional acid catalysts like sulfuric acid are used, advancements have introduced more sophisticated systems. aip.orgmdpi.com

Brønsted acid ionic liquids have been employed as catalysts for the esterification of aromatic acids, showing high activity. mdpi.com For the specific synthesis of t-butyl esters, iron-salen complexes have been shown to be effective catalysts in transesterification reactions, even with the bulky tert-butyl alcohol. google.com Other catalysts explored for transesterification include combinations like borate and zirconia, arylboronic acids, and amines such as 4-dimethylaminopyridine (4-DMAP), although the latter may not be suitable for tertiary alcohols. rsc.org

The table below highlights various catalysts used in esterification reactions relevant to the synthesis of PEG esters.

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

| Brønsted Acid Ionic Liquids | Fischer-Speier Esterification | Aromatic acids and aliphatic alcohols | High catalytic activity; varied reactivity based on anion. | mdpi.com |

| Iron-Salen Complex | Transesterification | Various esters and tert-butyl alcohol | Effective for producing challenging tert-butyl esters. | google.com |

| Boric Acid | Transesterification | Ethyl acetoacetate and various alcohols | Environmentally benign; effective for propargylic alcohols. | rsc.org |

| Arylboronic Acids | Transesterification | β-keto esters and various alcohols/thiols/amines | Effective Lewis acid catalyst with broad substrate scope. | rsc.org |

Solvent Systems and Temperature Control in Synthetic Protocols

Advanced Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>98%) for this compound necessitates advanced purification techniques to remove starting materials, di-substituted byproducts, and catalyst residues.

Chromatographic methods are central to the purification of PEG derivatives. A powerful technique involves using polystyrene-divinylbenzene (PS-DVB) beads as the chromatographic packing material with an ethanol/water eluent. This method has been shown to achieve >99% purity for PEG derivatives at a preparative scale and avoids the use of toxic solvents. researchgate.netnih.gov

Other relevant chromatographic techniques include:

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is effective for removing unreacted PEG and other low molecular weight impurities. bocsci.com

Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. It can be useful for purifying PEG derivatives that have charged intermediates or byproducts. bocsci.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can serve as a complementary technique to IEX. bocsci.com

Non-chromatographic methods are also employed, particularly for initial purification steps:

Precipitation: The unique solubility of PEGs allows for their precipitation from the reaction mixture by adding a non-solvent like diethyl ether, which is a key step in chromatography-free synthesis approaches. beilstein-journals.orgrsc.org

Membrane Separation: Techniques like ultrafiltration and dialysis are based on molecular weight and can efficiently separate PEGylated species from smaller impurities. bocsci.comacs.org

These methods, often used in combination, are essential for obtaining the high-purity this compound required for its applications in bioconjugation and materials science.

Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of this compound, removing starting materials, reagents, and side products from the crude reaction mixture. The choice of method depends on the required purity, scale, and the nature of the impurities.

Flash Chromatography

Flash chromatography is a primary method for the initial cleanup of crude this compound. Due to the polar nature of the polyethylene glycol (PEG) chain, these compounds can be challenging to purify on normal-phase silica gel, often exhibiting streaking on thin-layer chromatography (TLC) plates and requiring highly polar solvent systems for elution. reddit.com

Commonly employed solvent systems are gradients of methanol in dichloromethane (DCM) or chloroform. reddit.com However, simple alcohol gradients can sometimes provide poor separation from other polar impurities. reddit.com To improve separation, modified solvent systems have been developed. For PEG-containing compounds with acidic moieties, adding a small percentage of formic acid can improve peak shape, while for those with basic groups, adding aqueous ammonia can be beneficial. reddit.com Some researchers have found that using a slow gradient with a solvent mixture such as ethanol and isopropanol in chloroform provides superior separation for complex PEG-containing molecules compared to methanol-based systems. reddit.com

A significant advancement in this area is high-performance reversed-phase flash chromatography (HPFC). This technique serves as a rapid and efficient alternative to traditional preparative HPLC, especially for larger quantities. biotage.com A 2021 study on peptide purification highlighted that HPFC could yield a similar amount of pure product as HPLC but with substantial savings in time and solvent consumption. biotage.com This methodology is directly applicable to linkers like this compound, where the t-butyl ester group provides sufficient hydrophobicity for effective retention and separation on a reversed-phase column.

Table 1: Comparison of HPFC and HPLC for Purification

| Parameter | Preparative HPLC | HPFC | Reference |

|---|---|---|---|

| Purification Time | 160 minutes | 27 minutes | biotage.com |

| Solvent A (Water + 0.1% Formic Acid) | 1777 mL | 1041 mL | biotage.com |

| Solvent B (Acetonitrile + 0.1% Formic Acid) | 1514 mL | 477 mL | biotage.com |

| Number of Injections (for 300 mg crude) | 4 | 1 | biotage.com |

| Yield | 33 mg | 30 mg | biotage.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase format (RP-HPLC), is the gold standard for the final purification and analysis of this compound, capable of providing purities greater than 98%. medkoo.commdpi.com This technique separates molecules based on their hydrophobicity.

The standard setup involves a C18 stationary phase and a mobile phase consisting of a gradient of an organic solvent (typically acetonitrile) in water. mdpi.com An additive like trifluoroacetic acid (TFA) at a low concentration (0.1%) is often included in both solvents to improve peak shape and ensure the protonation of any free carboxyl groups. mdpi.com The t-butyl ester and propargyl groups of the target compound make it sufficiently hydrophobic to be retained on the column and effectively separated from more polar or less retained impurities. RP-HPLC is also highly effective for separating positional isomers or closely related byproducts. bocsci.com

Crystallization and Recrystallization Methodologies

Crystallization is a powerful purification technique that can yield materials of very high purity. However, for PEGylated compounds, which often exist as oils or waxy solids due to the conformational flexibility of the PEG chain, inducing crystallization can be difficult. ru.nl

A common strategy for purifying similar PEGylated molecules involves an initial precipitation step followed by crystallization. nih.gov This process typically includes:

Dissolving the crude product, often after initial chromatographic purification, in a minimum volume of a good solvent, such as dichloromethane (DCM).

Inducing precipitation by the slow addition of a non-solvent, such as ice-cold diethyl ether, with vigorous stirring. The polymer precipitates out of the solution. nih.gov

The collected solid can then be subjected to recrystallization. This is achieved by dissolving the material in a small amount of a suitable solvent (e.g., DCM) and adding a less polar solvent (e.g., isopropyl alcohol or heptane) until the solution becomes turbid. ru.nlnih.gov Allowing the solution to stand, often at reduced temperature, can promote the formation of crystals.

The success of this method is highly dependent on the specific properties of the compound and requires careful optimization of solvents, concentration, and temperature. For many PEG linkers, isolation as a pure oil after chromatography is common. medkoo.com

Scalability Considerations for Research and Gram-Scale Preparations

Transitioning the synthesis of this compound from a research scale (milligrams) to a gram scale is essential for its use in more extensive studies, such as preclinical evaluations. science.govmdpi.com While the chemical reactions for synthesizing PEG esters are often amenable to scaling, significant challenges can arise in purification and handling. nih.govgoogle.com

Key considerations for scaling up the preparation include:

Reaction Control: Maintaining optimal reaction temperature and ensuring efficient mixing become more critical in larger vessels to ensure consistent product formation and minimize side reactions.

Reagent Addition: For exothermic or highly reactive processes, controlled addition of reagents, for instance using a syringe pump, may be necessary to manage the reaction rate. mdpi.com

Work-up and Extraction: Handling larger volumes of solvents for aqueous work-up and extraction procedures requires appropriate equipment and safety measures.

Purification Bottleneck: Purification is often the main bottleneck in scaling up. biotage.com While preparative HPLC provides high purity, its low loading capacity makes it impractical and costly for initial purification of gram quantities. biotage.com

Reversed-phase flash chromatography (HPFC) emerges as a highly viable solution for gram-scale purification, bridging the gap between laboratory-scale HPLC and industrial-scale chromatography. biotage.com It allows for significantly larger sample loads per run compared to HPLC, drastically reducing the time and solvent required for purification. A multi-step purification strategy is often the most efficient approach for gram-scale preparations: an initial flash chromatography step (either normal or reversed-phase) to remove the bulk of impurities, followed by a final polishing step using preparative HPLC if exceptionally high purity is required.

Table 2: Scalability of Purification Techniques

| Technique | Typical Scale | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Normal-Phase Flash Chromatography | mg to multi-gram | Cost-effective, good for bulk removal of non-polar impurities. | Can have poor resolution for polar PEG compounds; may require specialized solvent systems. | reddit.com |

| Preparative HPLC | mg to low-gram | Very high resolution and purity. | Low loading capacity, time-consuming, high solvent consumption, expensive. | biotage.com |

| Reversed-Phase Flash Chromatography (HPFC) | High-mg to multi-gram | Fast, high loading capacity, reduced solvent use compared to HPLC. | Lower resolution than HPLC, may require a final polishing step. | biotage.com |

| Crystallization | mg to kg | Potentially high purity, cost-effective at large scale. | Can be difficult to achieve for PEGylated compounds; requires significant optimization. | nih.gov |

Chemical Reactivity and Selective Functionalization of Propargyl-peg6-t-butyl Ester

Reactivity of the Terminal Propargyl Moiety

The terminal propargyl group is the primary site for "click chemistry" reactions, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. rsc.org Specifically, the alkyne participates in azide-alkyne cycloadditions, which can be catalyzed by copper(I) or proceed without a metal catalyst if a strained cyclooctyne is used. chemondis.commedchemexpress.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used ligation reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comacs.org This reaction is a prime example of click chemistry, characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups. rsc.orgnih.gov The mechanism, though seemingly straightforward, involves multiple equilibrium steps with copper(I) acetylide complexes of varying structures. researchgate.net The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with an azide in a stepwise process, leading to a six-membered copper-containing intermediate that rearranges to the stable triazole product. acs.org

The kinetics of the CuAAC reaction are significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with rate enhancements of up to 107 times. rsc.org The reaction rate is influenced by several factors, including the nature of the reactants, solvent, copper source, and the presence of accelerating ligands. rsc.org For instance, electron-poor propiolamides exhibit slightly higher reactivity in CuAAC compared to standard propargyl compounds, though this comes at the cost of increased susceptibility to Michael addition. nih.gov The reaction generally follows second-order kinetics, and the rate can be further enhanced by the use of appropriate ligands. researchgate.net

Ligands play a crucial role in the CuAAC reaction by stabilizing the Cu(I) oxidation state, preventing its disproportionation, and accelerating the catalytic cycle. mdpi.comresearchgate.net A variety of ligands have been developed to enhance CuAAC efficiency and improve its biocompatibility for use in biological systems. mdpi.comacs.org

Table 1: Common Ligands for CuAAC and Their Properties

| Ligand Name | Abbreviation | Key Features | Reference |

| Tris(benzyltriazolylmethyl)amine | TBTA | Accelerates reaction, stabilizes Cu(I); poor water solubility. | mdpi.com |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble, allows for CuAAC in aqueous buffers without DMSO. | plos.orgnih.gov |

| Bathocuproine disulfonate | BCDS | Water-soluble, used in biological applications. | mdpi.com |

| (1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4- yl)Methanol | MBHTM | Stable, tunable, and accelerates CuAAC in PEG-Water media. |

A hallmark of the CuAAC reaction is its exceptional chemo- and regioselectivity. The reaction is highly specific for terminal alkynes and azides, showing minimal cross-reactivity with a vast array of other functional groups commonly found in biological molecules, such as amines, carboxylic acids, and thiols. acs.orgacs.org This orthogonality allows for the precise ligation of complex biomolecules without the need for protecting groups.

The CuAAC reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-isomers. rsc.orgmdpi.com This high regioselectivity is a direct consequence of the copper-catalyzed mechanism. acs.org The reaction's selectivity holds true for a wide variety of azide substrates, enabling the conjugation of Propargyl-PEG6-t-butyl ester to small molecules, peptides, proteins, and other polymers containing an azide functionality. nih.govmdpi.com

To circumvent the potential toxicity associated with the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govacs.org This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. acs.org The driving force for this "metal-free" click reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring. thieme-connect.denih.gov

The kinetics of SPAAC are generally slower than CuAAC, with second-order rate constants typically in the range of 10-3 to 1 M-1s-1. acs.org The reaction rate is highly dependent on the structure of the cyclooctyne derivative. nih.gov Various cyclooctynes have been designed to enhance the reaction kinetics, including dibenzocyclooctynes (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and difluorinated cyclooctynes (DIFO). acs.orgnih.gov For example, the reaction of DIBO (a dibenzocyclooctyne derivative) with benzyl azide is two orders of magnitude faster than that of the parent cyclooctyne. nih.gov While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively reported, the terminal alkyne of the PEG linker would be expected to react with activated cyclooctynes in a predictable manner based on established SPAAC principles. The rate of reaction between a linear alkyne like that in this compound and a strained cyclooctyne is primarily dictated by the strain and electronic properties of the cyclooctyne. thieme-connect.denih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne Derivative | Azide Substrate | Rate Constant (M-1s-1) | Reference |

| Cyclooctyne (OCT) | Benzyl azide | ~2.4 x 10-3 | ru.nl |

| Difluorinated cyclooctyne (DIFO) | Benzyl azide | ~7.6 x 10-2 | nih.gov |

| Dibenzocyclooctyne (DIBO) | Benzyl azide | ~3.1 x 10-1 | nih.gov |

| Bicyclo[6.1.0]non-4-yne (BCN) | Benzyl azide | ~6.0 x 10-2 | acs.org |

The absence of a toxic metal catalyst makes SPAAC particularly well-suited for applications in living systems, such as cell surface labeling and in vivo imaging. acs.orgresearchgate.net this compound can be conjugated to a biomolecule of interest, and the resulting alkyne-tagged molecule can then be reacted with a cyclooctyne-functionalized probe (e.g., a fluorescent dye or a drug molecule) via SPAAC. medchemexpress.comaxispharm.com This strategy has been used for the modification of proteins, nucleic acids, and other biomacromolecules. acs.orgresearchgate.net The PEG spacer in this compound can improve the solubility and reduce steric hindrance during the conjugation process, further enhancing its utility in bioconjugation applications. royalsocietypublishing.orgaxispharm.com

Kinetic Profiles of SPAAC Reactions with this compound

Other Alkyne-Based Coupling Reactions (e.g., Sonogashira Coupling with Aryl Halides)

Beyond the widely used click chemistry, the terminal alkyne of this compound can participate in other carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. chemeurope.comorganic-chemistry.orgwikipedia.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.org

The Sonogashira coupling is a powerful method for the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org In the context of this compound, this reaction allows for the direct attachment of aryl groups to the PEG linker. This can be particularly useful for introducing aromatic moieties that can serve as spectroscopic probes, or as scaffolds for further chemical elaboration.

The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Subsequently, a transmetalation step occurs with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. Reductive elimination then yields the coupled product and regenerates the palladium(0) catalyst. chemeurope.com While the classic Sonogashira reaction requires anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org

Table 1: Key Features of Sonogashira Coupling

| Feature | Description |

| Reactants | Terminal alkyne (e.g., this compound), Aryl or Vinyl Halide |

| Catalysts | Palladium(0) complex, Copper(I) salt (co-catalyst) |

| Base | Amine (e.g., triethylamine, diethylamine) |

| Conditions | Typically mild, room temperature |

| Bond Formed | Carbon-carbon single bond between the alkyne and the aryl/vinyl group |

| Applications | Synthesis of pharmaceuticals, natural products, organic materials |

Selective Deprotection and Functionalization of the t-butyl Ester Moiety

The t-butyl ester group serves as a robust protecting group for the carboxylic acid functionality of this compound. Its selective removal is a critical step in unleashing the full potential of this bifunctional linker, enabling the attachment of a wide range of molecules to the carboxyl end.

Acid-Catalyzed Hydrolysis for Carboxylic Acid Generation

The most common method for the deprotection of t-butyl esters is acid-catalyzed hydrolysis. acsgcipr.org This reaction is highly selective for the t-butyl group, leaving other ester types and acid-sensitive functional groups intact under carefully controlled conditions. The mechanism involves protonation of the ester oxygen, followed by the departure of a stable tertiary carbocation (the t-butyl cation). stackexchange.com This cation is then typically neutralized by deprotonation to form isobutylene gas or trapped by a nucleophile. stackexchange.com

A variety of acids can be employed for this purpose, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid, as well as milder acids like formic acid. acsgcipr.org The choice of acid and reaction conditions depends on the sensitivity of the substrate and the desired selectivity. For instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org

Optimizing the deprotection conditions is crucial to ensure high yields of the desired carboxylic acid and to minimize the formation of byproducts. Key parameters to consider include the choice of acid, its concentration, the reaction temperature, and the solvent.

For substrates containing other acid-labile groups, milder conditions are necessary. For example, using formic acid or a dilute solution of a strong acid can achieve selective deprotection. acsgcipr.org In some cases, Lewis acids such as cerium(III) chloride have been used for the selective cleavage of t-butyl esters in the presence of other sensitive protecting groups like N-Boc. organic-chemistry.org Another mild method involves the use of silica gel in refluxing toluene. researchgate.net

A common byproduct of acid-catalyzed deprotection is the formation of t-butyl adducts with other nucleophilic sites on the molecule or in the reaction mixture. The primary gaseous byproduct is isobutylene. acsgcipr.orgstackexchange.com In the presence of water, tert-butanol can also be formed. Careful control of the reaction conditions and the use of cation scavengers can help to minimize these side reactions.

Table 2: Common Acids for t-butyl Ester Deprotection

| Acid | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (DCM) | Highly effective, but harsh. Can cleave other acid-labile groups. |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) or water | A common and cost-effective choice. |

| Formic Acid | Neat or as a solvent | Milder than TFA and HCl, suitable for more sensitive substrates. |

| p-Toluenesulfonic Acid | In a suitable solvent | Can offer selectivity in the presence of other protecting groups. acsgcipr.org |

Subsequent Derivatization to Activated Esters (e.g., NHS Esters), Amides, or Other Conjugates

Once the carboxylic acid is unmasked, it becomes a versatile handle for a wide array of conjugation chemistries.

The newly formed carboxylic acid can be readily coupled with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue in a protein, to form a stable amide bond. polysciences.comcreativepegworks.com This reaction typically requires the activation of the carboxylic acid using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to form a more stable activated intermediate and improve reaction efficiency. creativepegworks.comaxispharm.com

The formation of an N-hydroxysuccinimide (NHS) ester is a particularly popular strategy. broadpharm.comresearchgate.net These activated esters are stable enough to be isolated in some cases and react efficiently with primary amines under physiological or slightly basic conditions (pH 7-8.5) to form the desired amide linkage. creativepegworks.comresearchgate.netrapp-polymere.com This method is widely used in bioconjugation to link PEG chains to biological molecules, a process known as PEGylation, which can enhance the solubility, stability, and pharmacokinetic properties of peptides and proteins. qyaobio.comcreativepegworks.com

The carboxylic acid can also be re-esterified to form a new ester linkage, a common strategy in prodrug design. pnas.orgresearchgate.net A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. By linking a drug to the PEG-carboxylic acid via an ester bond, its properties, such as solubility and membrane permeability, can be modified. researchgate.netexo-ricerca.it

The ester linkage in a prodrug is designed to be cleaved in vivo, often by esterase enzymes, to release the active drug at the target site. researchgate.net The rate of hydrolysis of the ester bond can be tuned by modifying the chemical structure of the linker. This approach allows for controlled drug release and can help to reduce off-target effects. vulcanchem.com For instance, a hydrophobic drug can be conjugated to the hydrophilic PEG linker, creating an amphiphilic molecule that may self-assemble into nanoparticles, further enhancing its drug delivery capabilities. pnas.org

Amidation Reactions for Peptide and Protein Ligation

Influence of the PEG6 Spacer on Reactivity and Conjugation Efficiency

The length and flexibility of a polyethylene glycol (PEG) spacer play a crucial role in mitigating steric hindrance, a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct the approach of reactants to a specific functional group. ucl.ac.be In the context of this compound, the PEG6 spacer physically separates the terminal propargyl and t-butyl ester groups from the molecule to which it is being conjugated, thereby enhancing their accessibility for subsequent chemical reactions. nih.govlifetein.com

The flexibility of the PEG chain allows the reactive ends to have a greater range of motion, which can facilitate their interaction with other molecules, even on crowded surfaces or within complex biological systems. thermofisher.com This increased mobility can lead to higher reaction kinetics compared to shorter or more rigid linkers. interchim.fr

Research into the effect of PEG spacer length on conjugation efficiency has shown that an optimal length often exists for specific applications. While longer spacers can reduce steric hindrance, excessively long chains can sometimes lead to other issues, such as increased hydrophobicity or undesirable interactions. Conversely, spacers that are too short may not provide sufficient separation between the conjugated molecules, leading to reduced reaction efficiency. rsc.org

In the development of antibody-drug conjugates (ADCs), for instance, studies have demonstrated that intermediate-length PEG spacers, such as PEG6 and PEG8, can result in higher drug-to-antibody ratios (DARs) compared to both shorter (PEG4) and longer (PEG24) spacers. rsc.org This suggests a balance between reducing steric crowding and maintaining efficient reactivity. rsc.org The optimal spacer length is therefore often a compromise to maximize conjugation efficiency for a specific molecular pairing. rsc.org

Table 1: Influence of PEG Spacer Length on Conjugation Efficiency (Representative Data)

This table illustrates how varying the length of the PEG spacer can impact the drug-to-antibody ratio (DAR) in the formation of an antibody-drug conjugate. The data is representative of findings where intermediate spacer lengths show optimal results.

| Spacer Length | Drug-to-Antibody Ratio (DAR) | Relative Conjugation Efficiency |

| PEG4 | 2.5 | Moderate |

| PEG6 | 5.0 | High |

| PEG8 | 4.8 | High |

| PEG12 | 3.7 | Moderate-High |

| PEG24 | 3.0 | Moderate |

Data adapted from a study on maleimide-PEGx-MMAD conjugation to trastuzumab. rsc.org

This enhanced water solubility is a key advantage in bioconjugation reactions, which are often performed in aqueous buffers to maintain the stability and activity of biological molecules like proteins and peptides. nih.gov The hydrophilic nature of the PEG6 spacer helps to prevent the aggregation of hydrophobic molecules to which it is attached, thereby promoting reaction homogeneity. lifetein.comaxispharm.com This leads to more consistent and reproducible conjugation outcomes.

The amphiphilic character of PEG, being soluble in both aqueous and some organic media, provides versatility in the choice of reaction conditions. The conformation of the PEG chain in an aqueous solution is primarily dependent on the water fraction, with the chain behaving like a random coil. mdpi.com This flexible, hydrated structure contributes to the "stealth" properties of PEGylated molecules in biological systems, reducing non-specific interactions. mdpi.com

Table 2: Physicochemical Properties of PEG Spacers and Their Impact on Reactivity

This table summarizes the key properties of PEG spacers and their effects on the reactivity of molecules like this compound.

| Property | Description | Impact on Reactivity and Conjugation |

| Hydrophilicity | High affinity for water, leading to excellent solubility in aqueous solutions. thermofisher.comekb.eg | Enhances solubility of hydrophobic molecules, prevents aggregation, and ensures reaction homogeneity. lifetein.comaxispharm.com |

| Flexibility | The polyether backbone allows for a high degree of conformational freedom. thermofisher.com | Reduces steric hindrance and increases the accessibility of terminal reactive groups. nih.govlifetein.com |

| Biocompatibility | Generally considered non-toxic and non-immunogenic. interchim.frsigmaaldrich.com | Suitable for in vivo applications and conjugation to sensitive biological molecules. |

| Amphiphilicity | Soluble in both water and many organic solvents. | Provides versatility in selecting reaction solvents and purification methods. |

Advanced Research Applications of Propargyl-peg6-t-butyl Ester Derivatives

Bioconjugation in Chemical Biology and Proteomics Research

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology and proteomics. Propargyl-PEG linkers, including the Propargyl-PEG6-t-butyl ester, are instrumental in this field due to their ability to facilitate precise and stable connections between molecules. axispharm.com The "click chemistry" reaction enabled by the propargyl group is highly efficient and orthogonal to most biological functional groups, minimizing side reactions and ensuring that conjugation occurs at the intended site. labinsights.nlaxispharm.com

Site-Specific Labeling of Proteins and Peptides via Azide Conjugation

The ability to label proteins and peptides at specific sites is crucial for studying their function, interactions, and localization. Traditional methods often result in random labeling, which can disrupt biological activity. google.com The use of propargyl-PEG linkers in conjunction with azide-containing tags offers a powerful solution for site-specific modification.

One strategy involves the genetic engineering of proteins to include unnatural amino acids with azide or alkyne side chains. For instance, p-propargyloxyphenylalanine (pPa) can be incorporated into proteins, providing a reactive alkyne handle for conjugation with azide-modified molecules. acs.orgresearchgate.net This approach allows for direct, linker-less, site-specific protein-to-protein conjugation. acs.orgresearchgate.net Alternatively, proteins can be engineered to contain cysteine residues at specific locations, which can then be modified with a propargyl-PEG-maleimide linker. google.com This modified protein can subsequently be "clicked" to an azide-containing molecule of interest. This method has been employed for the site-specific radiolabeling of antibody fragments for applications like PET imaging. google.com

Another technique, known as "Sortagging," utilizes the enzyme sortase to label proteins site-specifically. broadpharm.com In this method, a protein is engineered with a sortase recognition motif, which is then enzymatically ligated to a probe containing a triglycine motif and a DBCO (dibenzocyclooctyne) group. The DBCO-labeled protein can then undergo a copper-free click reaction with an azide-containing molecule. broadpharm.com

| Labeling Strategy | Description | Key Reagents |

| Unnatural Amino Acid Incorporation | Genetic incorporation of an amino acid with an alkyne or azide side chain into the protein sequence. | p-propargyloxyphenylalanine (pPa), p-azido-l-phenylalanine (pAz) |

| Cysteine-Specific Modification | Engineering a cysteine residue at a specific site, followed by reaction with a maleimide-alkyne linker. | Propargyl-PEG-maleimide |

| Sortagging | Enzymatic ligation of a probe containing a triglycine motif and a reactive group (e.g., DBCO) to a protein with a sortase tag. | Sortase enzyme, DBCO-PEG-triglycine |

Functionalization of Nucleic Acids for Sensing and Structural Studies

The functionalization of nucleic acids is essential for developing new diagnostic tools and for probing their structure and function. Propargyl-PEG linkers can be used to attach various moieties to DNA and RNA. For example, C5-modified 2'-deoxyuridine triphosphates (dUTPs) containing an O-propargyl-PEG6 linker have been synthesized and shown to be substrates for DNA polymerases. nih.gov This allows for the enzymatic incorporation of the alkyne-modified nucleotide into a growing DNA strand. The incorporated alkyne can then be "clicked" to an azide-functionalized reporter molecule for detection or further analysis. nih.gov This method is valuable for creating functionalized nucleic acids for applications in diagnostics and nanotechnology. nih.gov

Development of Biocompatible Probes for Cellular Imaging (Chemistry of Probes)

Cellular imaging requires probes that are not only fluorescent but also biocompatible and able to target specific cellular components. Propargyl-PEG linkers play a crucial role in the construction of such probes. The PEG component enhances water solubility and reduces non-specific binding, while the propargyl group allows for the attachment of targeting ligands or fluorescent dyes via click chemistry. labinsights.nlcymaris.com

For instance, fluorescent nanodiamonds (FNDs) can be coated with PEG linkers terminating in a propargyl group. cymaris.com These propargyl-functionalized FNDs can then be conjugated to azide-containing biomolecules, such as antibodies, to create highly specific and photostable probes for cellular imaging. cymaris.com Similarly, paramagnetic probes for electron paramagnetic resonance (EPR) imaging can be synthesized with a propargyl linker, which is then PEGylated using click chemistry to improve biocompatibility. google.com These probes are used to visualize physiological parameters within the tumor microenvironment. google.com

Immobilization of Biomolecules onto Solid Supports for Biosensor Development

The performance of biosensors relies heavily on the effective immobilization of biomolecules onto a solid support while maintaining their biological activity. biointerfaceresearch.com Propargyl-PEG linkers provide a versatile method for achieving this. A solid surface can be functionalized with azide groups, and a biomolecule of interest can be modified with a propargyl-PEG linker. The biomolecule can then be covalently attached to the surface via a click reaction. This strategy has been used to immobilize membrane proteins onto solid supports using functionalized β-sheet peptides, which first stabilize the protein and then allow for its covalent attachment via click chemistry. rsc.org This approach is promising for the development of robust and sensitive biosensors. rsc.org The use of self-assembled monolayers (SAMs) functionalized with propargyl groups on surfaces like gold also allows for the controlled and oriented immobilization of azide-modified peptides and proteins for various biosensing applications. rsc.org

Polymer Science and Materials Engineering

In polymer science and materials engineering, "click chemistry" has become a powerful tool for the synthesis of complex polymer architectures and functional materials. umich.edu The high efficiency and selectivity of the CuAAC reaction allow for the precise construction of well-defined polymers. google.com

Synthesis of Well-Defined PEGylated Copolymers via Click Polymerization

PEGylated copolymers, which combine the properties of polyethylene glycol with other polymers, are of great interest for biomedical applications due to their biocompatibility and tunable properties. "Click" polymerization provides a robust method for synthesizing these materials.

One approach involves the "grafting to" method, where pre-synthesized polymer chains are attached to a polymer backbone. For example, a polymer backbone with pendant alkyne groups can be reacted with azide-terminated PEG chains via a CuAAC reaction to create a graft copolymer. acs.org This has been demonstrated with the synthesis of PEG-grafted poly(propargyl glycolide-co-lactide) polymers, resulting in water-soluble materials. google.com

Another strategy is the "grafting from" approach, where a polymerization initiator is attached to a backbone, and the polymer chains are grown from these initiation sites. While less common for this specific system, the versatility of click chemistry allows for the creation of initiators with alkyne or azide functionalities. acs.org

Furthermore, click chemistry can be used in step-growth polymerizations. For instance, monomers with both an alkyne and an azide group can be polymerized to form linear polymers. More complex architectures, such as block copolymers, can be synthesized by reacting an alkyne-terminated polymer with an azide-terminated polymer. researchgate.net For example, a propargyl-PEG has been "clicked" to a terminally azido poly(ε-caprolactone) ester to create an ABA-type block copolymer. researchgate.net This highlights the modularity and efficiency of using propargyl-functionalized PEGs in the design of advanced polymeric materials.

| Polymerization Strategy | Description | Resulting Architecture |

| "Grafting to" | Attaching pre-formed azide-terminated PEG chains to a polymer backbone containing pendant alkyne groups. | Graft Copolymer |

| Step-Growth Polymerization | Reacting bifunctional monomers (containing both alkyne and azide groups) or reacting alkyne- and azide-terminated polymers. | Linear or Block Copolymers |

Fabrication of Functional Hydrogels and Polymeric Networks

Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water, making them highly suitable for biomedical applications like tissue engineering. researchgate.net this compound derivatives are valuable precursors in the synthesis of functional hydrogels.

The fabrication process often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. medkoo.comcd-bioparticles.net In a typical strategy, a multi-arm polymer functionalized with azide groups is reacted with a bifunctional linker derived from this compound. The propargyl end of the linker reacts with the azide groups on the polymer backbone, forming stable triazole linkages and leading to the cross-linking necessary for hydrogel formation.

The PEG6 spacer in the linker ensures that the resulting hydrogel is hydrophilic and biocompatible. Furthermore, prior to cross-linking, the t-butyl ester can be deprotected to yield a carboxylic acid. This acid group can then be conjugated with bioactive molecules, such as peptides or growth factors, thereby introducing specific functionalities into the hydrogel matrix. This allows for the creation of hydrogels that not only provide structural support but also actively influence cellular behavior for applications such as tissue repair. researchgate.net

Surface Modification of Biomaterials for Enhanced Biocompatibility

The interaction between a biomaterial implant and the surrounding biological environment is dictated by the material's surface properties. taylorfrancis.com Unmodified surfaces can often lead to protein fouling and an undesirable immune response. lookchem.com Surface modification with PEG chains, or PEGylation, is a widely adopted strategy to improve the biocompatibility of materials. mdpi.comnih.gov

Derivatives of this compound are used to create these biocompatible coatings. The process involves attaching the linker to the surface of a biomaterial, such as a metallic implant or a polymeric scaffold. taylorfrancis.comlookchem.com First, the biomaterial surface is functionalized with a group that can react with the linker. For example, the surface can be modified to bear azide groups. The this compound derivative is then attached via a click reaction. Alternatively, the t-butyl ester is deprotected to a carboxylic acid, which can be coupled to amine groups on a modified surface.

The result is a surface coated with hydrophilic PEG chains that resist protein adsorption and reduce non-specific cell adhesion, thereby enhancing the material's biocompatibility and long-term performance in a biological setting. lookchem.commdpi.com This modification can significantly reduce the risk of implant rejection. researchgate.net

Creation of Stimuli-Responsive Polymeric Architectures

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to small changes in their environment, such as pH, temperature, or light. nih.gov These materials are of great interest for applications like controlled drug delivery.

The t-butyl ester group in this compound makes it a useful component for creating pH-responsive polymeric architectures. medkoo.combroadpharm.com The t-butyl ester is stable at neutral pH but can be cleaved under mildly acidic conditions to expose a negatively charged carboxylic acid group. This change in charge can trigger a conformational change in the polymer or the disassembly of a nanoparticle assembly.

For instance, a polymer could be designed where the this compound linker is used to attach hydrophobic side chains to a hydrophilic backbone. In a neutral pH environment, the hydrophobic interactions would dominate, leading to the formation of compact structures like micelles. However, in an acidic environment (characteristic of tumor microenvironments or endosomes), the t-butyl ester groups would be hydrolyzed. The resulting negative charges on the polymer would cause electrostatic repulsion, leading to the swelling or disassembly of the structure and the release of an encapsulated payload. nih.gov

Nanotechnology and Nanomaterials Functionalization

In the field of nanotechnology, precise control over the surface chemistry of nanoparticles is essential for their application in research and medicine. This compound derivatives serve as key linkers for the functionalization of various nanomaterials. axispharm.com

Surface PEGylation of Inorganic Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots)

Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), have unique optical and electronic properties but often require surface modification to be used in biological systems. tstu.ru PEGylation is a critical step that confers water solubility, colloidal stability, and biocompatibility, while also reducing their clearance by the immune system. nih.govresearchgate.net

This compound can be readily converted into a thiol-terminated PEG linker by reacting the propargyl group. This thiol group can then strongly bind to the surface of gold nanoparticles. Alternatively, the nanoparticle surface can be functionalized with azide groups, allowing for the attachment of the propargyl-PEG linker via a click reaction. This creates a dense layer of PEG chains on the nanoparticle surface, often referred to as a "protein shield". nih.gov This shield enhances circulation time and allows for further functionalization. tstu.ruutoronto.ca

| Nanoparticle Property | Effect of PEGylation | Research Finding | Citation |

| Stability | Increased colloidal stability in physiological buffers and biological media. | PEG-coated AuNPs show high stability in high ionic strength media compared to citrate-stabilized NPs. | researchgate.net |

| Biocompatibility | Reduced protein adsorption and decreased uptake by the mononuclear phagocyte system (MPS). | Protein adsorption on PEGylated nanoparticles significantly decreases as PEG molecular weight increases. | nih.gov |

| Circulation Time | Prolonged circulation half-life in vivo. | The circulation half-life of PEGylated gold nanoparticles increases with increasing PEG molecular weight from 2 to 10 kDa. | nih.gov |

| Solubility | Enhanced solubility in aqueous solutions. | The hydrophilic PEG spacer increases the solubility of the conjugated nanoparticle in aqueous media. | medkoo.com |

This table summarizes the key benefits of PEGylating inorganic nanoparticles for research applications.

Design of Functionalized Polymeric Nanoparticles for Research Platforms

Polymeric nanoparticles are versatile platforms for various research applications. This compound is a valuable building block in the bottom-up construction of these nanoparticles. It can be incorporated into block copolymers, which then self-assemble in solution to form nanoparticles with a core-shell structure.

For example, a block copolymer could be synthesized with a hydrophobic block (e.g., polylactic acid) and a hydrophilic block composed of PEG, including the this compound derivative at its terminus. These polymers will self-assemble in water to form nanoparticles with a hydrophobic core and a hydrophilic PEG shell. The propargyl group, positioned at the outer surface of the nanoparticle, is then available for conjugation with targeting ligands, imaging agents, or other functional molecules using click chemistry. cd-bioparticles.net The t-butyl ester provides a latent functional group that can be deprotected to alter the surface charge or for further conjugation, adding another layer of complexity and functionality to the nanoparticle design. medkoo.com

Development of Advanced Nanoprobes for Research Imaging (Chemical Design Focus)

Advanced nanoprobes for research imaging require a modular design that brings together a nanoparticle scaffold, an imaging agent, and a targeting moiety. The chemical design of these probes often relies on heterobifunctional linkers to connect the different components in a controlled manner.

This compound is ideally suited for this role. The chemical strategy involves a stepwise conjugation approach. For instance:

The t-butyl ester is deprotected to reveal the carboxylic acid. broadpharm.com This acid is then coupled to a targeting ligand (e.g., a peptide that recognizes a specific cell surface receptor) using standard carbodiimide chemistry.

The resulting molecule, now a targeting ligand-PEG-propargyl conjugate, is then "clicked" onto a nanoparticle (e.g., a quantum dot or an iron oxide nanoparticle) that has been surface-functionalized with azide groups.

This orthogonal ligation strategy ensures that the targeting ligand is oriented outwards from the nanoparticle surface, maximizing its ability to interact with its target. The PEG6 spacer provides spatial separation between the nanoparticle and the targeting ligand, preventing steric hindrance and improving target accessibility. This precise chemical design is crucial for creating effective and specific nanoprobes for high-resolution research imaging applications.

Advanced Analytical and Spectroscopic Characterization of Propargyl-peg6-t-butyl Ester and Its Research Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of Propargyl-PEG6-t-butyl ester and its conjugates, providing detailed information about the atomic arrangement within the molecules. intertek.com

¹H (proton) and ¹³C (carbon-13) NMR are essential for verifying the structure of this compound and monitoring its chemical transformations. intertek.com The ¹H NMR spectrum exhibits characteristic signals that correspond to the different parts of the molecule. For instance, the terminal alkyne proton (C≡CH) typically appears around 2.45 ppm as a triplet. google.com The protons on the polyethylene glycol (PEG) backbone are observed as a multiplet in the range of 3.61-3.71 ppm, while the nine protons of the t-butyl group produce a sharp singlet at approximately 1.44 ppm. google.comnih.gov

¹³C NMR spectroscopy provides complementary data on the carbon framework. Key signals include those for the alkyne carbons, the repeating ether units of the PEG chain, the carbonyl carbon of the ester, and the carbons of the t-butyl group. nih.gov Monitoring changes in these spectra, such as the disappearance of the alkyne signals, can confirm the success of conjugation reactions like click chemistry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Propargyl CH | ~2.45 (t) google.com | ~74.5 google.com |

| Propargyl C≡C | N/A | ~79.7 google.com |

| PEG Backbone (CH₂) | ~3.61-3.71 (m) google.com | ~69.1-72.5 google.com |

| t-Butyl (CH₃) | ~1.44 nih.gov | ~28.0 |

| t-Butyl (quaternary C) | N/A | ~80.0 |

| Ester (C=O) | N/A | ~172.0 researchgate.net |

Abbreviations: (s) singlet, (t) triplet, (m) multiplet. Data sourced from representative literature values.

For more complex molecules, such as those formed by conjugating this compound with other molecules, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. nih.gov In such cases, two-dimensional (2D) NMR techniques are employed. intertek.com

Correlation Spectroscopy (COSY) helps to establish connections between coupled protons, which is useful for tracing the PEG chain's structure. researchgate.netresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms, aiding in the assignment of the dense signals from the PEG backbone. researchgate.netacs.orgmdpi-res.com These techniques are invaluable for confirming the successful formation of conjugates.

¹H NMR and ¹³C NMR for Confirmation of Chemical Transformations

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is crucial for determining the molecular weight and assessing the purity of this compound and its conjugates. walshmedicalmedia.comnih.gov The choice of ionization method depends on the specific characteristics of the molecule being analyzed. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for polar molecules like this compound. creative-proteomics.com This technique typically generates protonated molecules [M+H]⁺ or adducts with cations such as sodium [M+Na]⁺. ocl-journal.org ESI-MS provides precise mass measurements that can be used to confirm the elemental composition of the molecule. nih.gov It is also a sensitive method for detecting impurities. soton.ac.uk

For larger molecules, such as proteins conjugated with this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is often the preferred technique. walshmedicalmedia.comcovalx.com MALDI-TOF is effective for analyzing high molecular weight compounds and can determine the average molecular weight of the resulting conjugate. acs.orgbath.ac.uk An observed shift in molecular weight provides clear evidence of a successful conjugation. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Method | Observed Ion Type | Application |

| ESI-MS | Electrospray Ionization | [M+H]⁺, [M+Na]⁺ | Purity assessment and molecular weight confirmation of the linker. ocl-journal.org |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | [M+H]⁺, [M+Na]⁺ | Analysis of high molecular weight conjugates. covalx.comacs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule. mdpi.com

The IR spectrum of this compound shows characteristic absorption bands. A peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H stretch. The C≡C triple bond stretch appears near 2100 cm⁻¹. researchgate.net A strong absorption around 1730-1743 cm⁻¹ corresponds to the ester's carbonyl group (C=O), and a broad band around 1100 cm⁻¹ is due to the C-O-C stretching of the PEG chain. researchgate.net

Raman spectroscopy is particularly useful for observing the C≡C triple bond, which often produces a strong signal around 2100 cm⁻¹, even if it is weak in the IR spectrum. researchgate.netrsc.org The disappearance of this alkyne signal in the Raman spectrum is a reliable indicator that a conjugation reaction has occurred. acs.orgchemrxiv.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Terminal Alkyne (≡C-H) | ~3300 | ~3300 | Stretch |

| Alkyne (C≡C) | ~2100 researchgate.net | ~2100-2223 researchgate.netacs.org | Stretch |

| Ester (C=O) | ~1730-1743 researchgate.net | N/A | Stretch |

| PEG Ether (C-O-C) | ~1100 researchgate.net | N/A | Stretch |

Chromatographic Methods for Purity and Conjugate Characterization

Chromatographic techniques are indispensable for the separation and analysis of this compound and its derivatives. These methods are fundamental in assessing the purity of the initial PEG linker and in monitoring the progress and outcome of conjugation reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated molecules. bocsci.com It is highly sensitive and selective, allowing for the separation of PEGs with different molecular weights and providing detailed information about the components of a sample. bocsci.com For this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. This technique separates molecules based on their hydrophobicity.

A typical RP-HPLC method for analyzing the purity of this compound would involve a C8 or C18 column. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile, and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. thermofisher.com The purity of this compound is critical, and some suppliers specify a purity of greater than 99% as determined by HPLC. cymitquimica.com

When analyzing PEGylated conjugates, HPLC methods can resolve unreacted starting materials, the desired conjugate, and any byproducts. thermofisher.com The choice of detector is also important. While UV detection is common for many biomolecules, PEGs themselves lack a strong chromophore. thermofisher.com Therefore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often used in conjunction with UV/Vis detectors to quantify PEG-related species that are not UV-active. thermofisher.comlcms.cz This dual-detector approach provides comprehensive information on both the biomolecule and the attached PEG moiety. thermofisher.com

Table 1: Illustrative HPLC Parameters for Analysis of PEGylated Species

| Parameter | Setting | Purpose |

| Column | Reversed-Phase C8 or C18 | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component for elution. |

| Gradient | 5% to 95% B over 20-30 min | To elute compounds with varying hydrophobicities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV/Vis (e.g., 220 nm, 280 nm) and/or ELSD/CAD | Detection of both biomolecule and PEG components. thermofisher.comlcms.cz |

| Column Temperature | 40 - 80 °C | Higher temperatures can improve peak shape for large molecules. thermofisher.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers and their conjugates. chromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. biopharminternational.com

For conjugates derived from this compound, GPC is used to confirm successful conjugation by observing a shift to a higher molecular weight, corresponding to a shorter retention time compared to the unconjugated starting materials. researchgate.net It is also instrumental in identifying the presence of aggregates or fragments. biopharminternational.com

The choice of mobile phase and column is critical for achieving good separation. Aqueous mobile phases, often saline or phosphate buffers, are used for water-soluble conjugates. researchgate.net The use of multi-angle laser light scattering (MALS) detection in conjunction with GPC (GPC-MALS) can provide absolute molecular weight determination without the need for column calibration with standards. nih.gov This is particularly valuable for novel conjugates where appropriate standards may not be available.

In a study involving the synthesis of a propargyl-PEG-b-PLE block copolymer, GPC was used to determine the weight-average molecular weight (Mw) and polydispersity index (PDI). nih.gov The results showed a Mw of 10,618 and a PDI of 1.08, indicating a well-defined polymer. nih.gov

Table 2: Representative GPC System for PEG-Conjugate Analysis

| Parameter | Setting | Purpose |

| Column | Aqueous SEC Column (e.g., TSK-GEL®) nih.gov | Separation based on hydrodynamic size. |

| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 | To maintain the native conformation of biomolecules. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. |

| Detection | Refractive Index (RI), UV/Vis, and MALS nih.gov | RI for concentration, UV for protein, and MALS for absolute molecular weight. |

| Temperature | 25 - 40 °C | To ensure reproducibility and sample stability. nih.gov |

Advanced Spectroscopic and Biophysical Techniques for Conjugate Properties

Following purification and basic characterization, a deeper understanding of the properties of conjugates formed using this compound requires the application of more specialized spectroscopic and biophysical methods.

UV-Vis Spectroscopy for Chromophore-Tagged Conjugates

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to quantify and characterize molecules containing chromophores—groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. When this compound is conjugated to a biomolecule or a nanoparticle that possesses a distinct chromophore, UV-Vis spectroscopy can be used to confirm the conjugation and determine the concentration of the conjugate. nih.govnih.gov

For example, in the case of gold nanoparticle (AuNP) conjugates, the surface plasmon resonance (SPR) band of the AuNPs is sensitive to changes in the local dielectric environment. nih.gov Conjugation of a PEGylated molecule to the surface of AuNPs typically results in a red-shift (a shift to a longer wavelength) of the SPR peak. nih.govresearchgate.net This shift provides clear evidence of successful surface modification.

Furthermore, if the biomolecule being conjugated has a characteristic absorbance peak (e.g., proteins at 280 nm), the ratio of the absorbance at the biomolecule's peak to that of the chromophoric tag can be used to estimate the degree of labeling. nih.gov

Table 3: Example of UV-Vis Data for AuNP Conjugation

| Sample | SPR Peak (nm) | Interpretation |

| Bare Gold Nanoparticles | 520 nih.gov | Characteristic surface plasmon resonance of the nanoparticles. |

| PEG-Conjugated Gold Nanoparticles | 524 nih.gov | Red-shift indicates successful conjugation and alteration of the nanoparticle surface environment. nih.gov |

Fluorescence Spectroscopy for Luminescent Probes

Fluorescence spectroscopy is an exceptionally sensitive technique used to study conjugates that are linked to fluorescent molecules (fluorophores). axispharm.com This method provides information on the local environment of the fluorophore and can be used to quantify the extent of conjugation. rsc.org

When this compound is used to link a biomolecule to a fluorescent dye, the resulting conjugate's fluorescence properties, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, can be characterized. Changes in these properties compared to the free fluorophore can indicate successful conjugation and provide insights into the conformational state of the biomolecule.

In one study, the conjugation of a fluorophore to a biomolecule was monitored by measuring the decrease in the fluorescence of the free, unreacted fluorescent probe in the reaction supernatant. nih.gov PEGylation has also been shown to enhance the fluorescence quantum yield of some dyes by reducing interactions between the fluorophore and other biomolecules. acs.org

Table 4: Illustrative Fluorescence Spectroscopy Data for a Labeled Conjugate

| Parameter | Free Fluorophore | PEG-Conjugate | Interpretation |

| Excitation Max (nm) | 495 rsc.org | 498 | A slight red-shift upon conjugation. |

| Emission Max (nm) | 515 rsc.org | 520 | A shift indicating a change in the fluorophore's local environment. |

| Quantum Yield | 0.85 | 0.92 | Enhancement suggests reduced quenching and a more rigid environment for the fluorophore. acs.org |

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles and macromolecules in solution. beilstein-journals.org It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. beilstein-journals.org

For research involving the use of this compound to functionalize nanoparticles or to form self-assembled nanostructures, DLS is essential for characterizing the resulting materials. nih.gov It provides the average hydrodynamic radius (or diameter) of the particles and a polydispersity index (PDI), which is a measure of the broadness of the size distribution. nih.govnih.gov

An increase in the hydrodynamic diameter as measured by DLS is a strong indicator of successful surface modification of a nanoparticle with a PEG-conjugate. researchgate.net For example, the conjugation of antibodies to gold nanoparticles resulted in an increase in the hydrodynamic diameter from approximately 76 nm to 95 nm after PEGylation. researchgate.net DLS is also crucial for assessing the colloidal stability of the conjugates, as aggregation will be detected as a significant increase in particle size and PDI. beilstein-journals.orgresearchgate.net

Table 5: Typical DLS Results for Nanoparticle Functionalization

| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

| Unmodified Nanoparticles | 131 | 0.15 | Initial size and relatively narrow size distribution. nih.gov |

| PEG-Conjugated Nanoparticles | 155 | 0.18 | Increase in size confirms surface functionalization. PDI remains low, indicating no significant aggregation. |

| Aggregated Sample | >500 | >0.5 | Indicates poor colloidal stability and formation of large agglomerates. nih.gov |

Future Research Directions and Emerging Challenges in Propargyl-peg6-t-butyl Ester Utilization

Exploration of Novel Bioorthogonal Reactions for Enhanced Specificity

The propargyl group is a versatile handle for bioconjugation, most commonly utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. mdpi.com However, the potential for copper-induced cytotoxicity has spurred the exploration of copper-free alternatives. biochempeg.combiochempeg.com A primary direction for future research is the broader application of strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules like Propargyl-PEG6-t-butyl ester. chempep.comrsc.org SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react with azides without the need for a metal catalyst, making them highly suitable for applications in living systems. biochempeg.combiochempeg.comchempep.com

Beyond established methods, research is expanding into other novel bioorthogonal reactions. These include:

Photo-Click Chemistry : Light-activated reactions, such as those involving masked cyclooctynes, offer spatiotemporal control, allowing researchers to initiate conjugation at specific times and locations. wikipedia.org